molecular formula C10H9BrFNO B1517206 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one CAS No. 1037150-18-7

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1517206
CAS No.: 1037150-18-7
M. Wt: 258.09 g/mol
InChI Key: HMLLWSUZGBUNGI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, which is attached to a pyrrolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluorobenzaldehyde with an amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the pyrrolidin-2-one ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor binding.

  • Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

  • 1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile

  • Benzamide, N-(4-fluorophenyl)-2-bromo-

  • Flubrotizolam

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLWSUZGBUNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651827
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037150-18-7
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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